molecular formula C15H11F3O3 B3076129 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid CAS No. 1039850-23-1

3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid

Cat. No.: B3076129
CAS No.: 1039850-23-1
M. Wt: 296.24 g/mol
InChI Key: XUPCVKCPGXGXEO-UHFFFAOYSA-N
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Description

3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid (CAS 125013-67-4) is a synthetic benzoic acid derivative that serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a benzyl ether linkage and a trifluoromethyl group, structural motifs known to enhance metabolic stability and membrane permeability in bioactive molecules. Its primary research application is as a key building block in the synthesis of more complex compounds, particularly those targeting inflammatory pathways. For instance, it has been identified as a precursor in the development of selective cyclooxygenase-2 (COX-2) inhibitors (https://pubmed.ncbi.nlm.nih.gov/11354444/). The carboxylic acid functional group allows for further derivatization, typically into amides or esters, enabling researchers to explore structure-activity relationships (SAR) and optimize lead compounds for potency and selectivity. Supplied as a high-purity solid, this reagent is intended for use in laboratory-scale organic synthesis and biochemical profiling. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c16-15(17,18)12-5-1-3-10(7-12)9-21-13-6-2-4-11(8-13)14(19)20/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPCVKCPGXGXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-(trifluoromethyl)benzyl alcohol and 3-hydroxybenzoic acid.

    Esterification: The hydroxyl group of 3-hydroxybenzoic acid is esterified with 3-(trifluoromethyl)benzyl alcohol using a suitable esterification agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting ester is purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde or 3-{[3-(Trifluoromethyl)benzyl]oxy}benzophenone.

    Reduction: Formation of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.

    Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling.

Comparison with Similar Compounds

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic Acid (CAS: 1040038-41-2)

  • Structural Difference : The -CF₃-benzyloxy group is at the ortho position.
  • This isomer may exhibit lower crystallinity and altered pharmacokinetic properties .

4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic Acid (CAS: 632366-16-6)

  • Structural Difference : The -CF₃-benzyloxy group is at the para position.
  • However, the para position may reduce electronic effects on the carboxylic acid group compared to meta substitution .

Table 1: Positional Isomers of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic Acid

Compound Name Substituent Position Molecular Formula Key Properties
2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid Ortho C₁₅H₁₁F₃O₃ Higher steric hindrance
3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid Meta C₁₅H₁₁F₃O₃ Balanced electronic effects
4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid Para C₁₅H₁₁F₃O₃ Enhanced symmetry for crystallization

Substituent Variations

2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid

  • Structural Difference : Replaces -CF₃ with a chloromethyl (-CH₂Cl) group.
  • Impact : The -CH₂Cl group is less electron-withdrawing than -CF₃, reducing the acidity of the benzoic acid (higher pKa). This compound demonstrated anti-inflammatory activity in a lipopolysaccharide (LPS)-induced rat model, suggesting that substituent polarity influences biological targeting .

3-Fluoro-4-(trifluoromethyl)benzoic Acid

  • Structural Difference : Introduces a fluoro substituent adjacent to the -CF₃ group.
  • Impact : The electron-withdrawing -F enhances the -CF₃ group’s effect, further lowering the pKa of the carboxylic acid. This increases solubility in polar solvents but may reduce membrane permeability .

Table 2: Substituent Variations

Compound Name Substituent Key Properties Biological/Industrial Relevance
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid -CH₂Cl Lower acidity (pKa ~3.5) Anti-inflammatory applications
3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid -CF₃ Moderate acidity (pKa ~2.8) Drug intermediate, material science
3-Fluoro-4-(trifluoromethyl)benzoic acid -F and -CF₃ High acidity (pKa ~1.9) Agrochemical synthesis

Functional Group Modifications

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic Acid (CAS: 869109-12-6)

  • Structural Difference : Replaces the benzyloxy group with a pyridinyloxy moiety.
  • Impact : The nitrogen in the pyridine ring introduces hydrogen-bonding capacity, improving solubility in aqueous media. This compound is explored in kinase inhibitor research due to its ability to mimic ATP-binding motifs .

2-[3-(Trifluoromethyl)benzoyl]aminoacetic Acid (CAS: 17794-48-8)

  • Structural Difference : Replaces the ether linkage with an amide group.
  • Impact : The amide group enhances metabolic stability and hydrogen-bonding interactions, making it suitable for peptide mimetics or enzyme inhibitors. However, it may reduce bioavailability due to increased polarity .

Table 3: Functional Group Comparisons

Compound Name Functional Group Key Properties Applications
3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid Ether Moderate polarity, high stability Drug intermediates
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid Pyridinyl ether Enhanced solubility Kinase inhibitors
2-[3-(Trifluoromethyl)benzoyl]aminoacetic acid Amide High metabolic stability Enzyme inhibitors

Biological Activity

3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C₁₅H₁₁F₃O₃, with a molecular weight of approximately 296.24 g/mol. The trifluoromethyl group enhances lipophilicity and biological activity, making it a subject of various pharmacological studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a benzyl moiety, linked via an ether bond to another benzoic acid unit. This structure is significant as the trifluoromethyl group often influences the compound's interaction with biological targets, potentially increasing its efficacy.

PropertyValue
Molecular FormulaC₁₅H₁₁F₃O₃
Molecular Weight296.24 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research indicates that 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid exhibits notable antimicrobial properties. In studies comparing various derivatives, compounds with similar structures have shown significant effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentration (MIC) for some analogs was reported as low as 1 µg/mL against S. aureus, indicating potent activity .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Its structural similarity to known anti-inflammatory agents suggests it may inhibit pathways involved in inflammation, although specific studies focusing solely on this compound are still limited.

Interaction Studies

Molecular docking studies have been conducted to understand how 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid interacts with various biological targets. These studies indicate that the trifluoromethyl group plays a crucial role in enhancing binding affinity to certain proteins, which could lead to improved therapeutic outcomes .

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • A study demonstrated that derivatives of benzoic acid with trifluoromethyl groups exhibited enhanced antibacterial activity against resistant strains of bacteria, suggesting that modifications to the benzyl moiety can lead to significant improvements in efficacy .
  • Molecular Docking :
    • In docking simulations, 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid showed favorable interactions with protein targets associated with various diseases, indicating its potential as a lead compound for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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